

Physicochemical properties of 2-Chloro-N-phenylisonicotinamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-N-phenylisonicotinamide

Cat. No.: B1590790

[Get Quote](#)

An In-Depth Technical Guide to **2-Chloro-N-phenylisonicotinamide**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of **2-Chloro-N-phenylisonicotinamide** (CAS No: 80194-83-8). As a member of the substituted isonicotinamide class, this compound represents a valuable scaffold in medicinal and agricultural chemistry. Its structure, featuring a reactive chlorine atom and a modifiable amide linkage, makes it a key intermediate for the synthesis of more complex molecules. This document consolidates available data on its molecular identity, provides a detailed, field-proven synthesis protocol, and outlines methods for its analytical characterization. The guide is intended to serve as a foundational resource for researchers utilizing this compound in drug discovery, process development, and materials science.

Molecular Identity and Structure

2-Chloro-N-phenylisonicotinamide is a heterocyclic aromatic amide. The core structure consists of a pyridine ring substituted at the 2-position with a chlorine atom and at the 4-position with a carboxamide group, which is further N-substituted with a phenyl ring. The isonicotinamide nomenclature specifies the attachment of the carboxamide at the C4 position of the pyridine ring.

Table 1: Compound Identification

Identifier	Value	Reference
IUPAC Name	2-chloro-N-phenylpyridine-4-carboxamide	Inferred from structure
CAS Number	80194-83-8	[1] [2] [3]
Molecular Formula	C ₁₂ H ₉ ClN ₂ O	[2]
Molecular Weight	232.67 g/mol	[2]
Canonical SMILES	C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)Cl	Inferred from structure

| InChI Key | Inferred, not directly available in search results | |

Caption: Chemical structure of **2-Chloro-N-phenylisonicotinamide**.

Physicochemical Properties

Quantitative experimental data for many physicochemical properties of **2-Chloro-N-phenylisonicotinamide** are not widely published. The following table summarizes available information and notes where data is inferred from related compounds or synthesis protocols.

Table 2: Physicochemical Data

Property	Value / Observation	Rationale / Source
Physical State	Solid.	Inferred from synthesis protocol which yields a recrystallized product. [1] [2]
Melting Point	Data not available.	The isomeric 2-Chloro-N-phenylnicotinamide has a reported melting point of 125 °C. [4]
Boiling Point	Data not available.	High molecular weight and amide functionality suggest a high boiling point, likely with decomposition.
Solubility	Soluble in dichloromethane, methanol. Poorly soluble in water.	The synthesis workup uses dichloromethane for extraction and recrystallization is performed from a methanol/water mixture, indicating solubility in polar organic solvents and insolubility in aqueous media. [1][2]
pKa	Data not available.	The pyridine nitrogen is expected to be weakly basic, but less so than pyridine itself due to the electron-withdrawing effects of the chloro and carboxamide groups. The amide N-H is very weakly acidic.

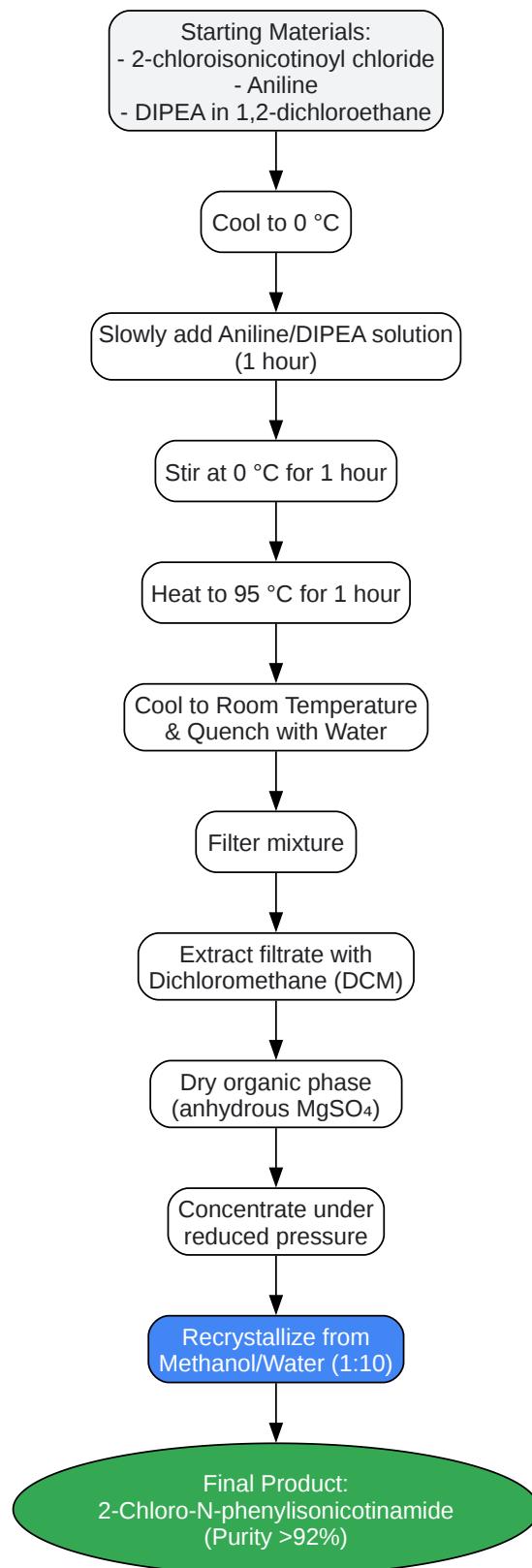
| LogP | Data not available. | The presence of a phenyl group and a chlorine atom suggests a moderate to high lipophilicity. |

Synthesis and Purification

The synthesis of **2-Chloro-N-phenylisonicotinamide** is reliably achieved via the acylation of aniline with 2-chloroisonicotinoyl chloride. This method is a standard amide bond formation reaction and provides a high yield of the target product.[\[1\]](#)[\[2\]](#)

Synthesis Workflow

The causality behind this experimental design is straightforward. 2-chloroisonicotinoyl chloride is a highly reactive acyl chloride. Aniline acts as the nucleophile, attacking the electrophilic carbonyl carbon. A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), is crucial. It serves as an acid scavenger, neutralizing the HCl byproduct generated during the reaction. This prevents the protonation of the aniline starting material, which would render it non-nucleophilic and halt the reaction.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-Chloro-N-phenylisonicotinamide**.

Step-by-Step Synthesis Protocol

This protocol is adapted from a reported procedure with a 92% yield.[1][2]

- Reaction Setup: Dissolve 2-chloroisonicotinoyl chloride (10 g, 56.8 mmol) in 1,2-dichloroethane (100 mL) in a suitable reaction vessel. Cool the solution to 0 °C using an ice bath.
- Reagent Addition: In a separate flask, prepare a solution of aniline (5.70 mL, 62.5 mmol) and N,N-diisopropylethylamine (DIPEA, 10.2 mL, 59.6 mmol) in 1,2-dichloroethane (10 mL). Add this solution dropwise to the cooled reaction mixture over approximately 1 hour, maintaining the internal temperature at 0 °C.
- Reaction Progression: Stir the reaction mixture at 0 °C for an additional hour. Afterwards, heat the mixture to 95 °C and maintain this temperature for 1 hour to ensure the reaction goes to completion.
- Workup and Quenching: Cool the reaction mixture to room temperature. Quench the reaction by adding water (30 mL).
- Filtration and Extraction: Filter the mixture. Extract the aqueous filtrate with dichloromethane (200 mL). Combine all organic phases.
- Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter to remove the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: Recrystallize the crude residue from a methanol/water solution (1:10, 110 mL) to afford pure **2-chloro-N-phenylisonicotinamide** as a solid (12.12 g, 92% yield).[1][2]
- Validation: Confirm product identity and purity using analytical techniques such as LC-MS.

Spectroscopic and Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.

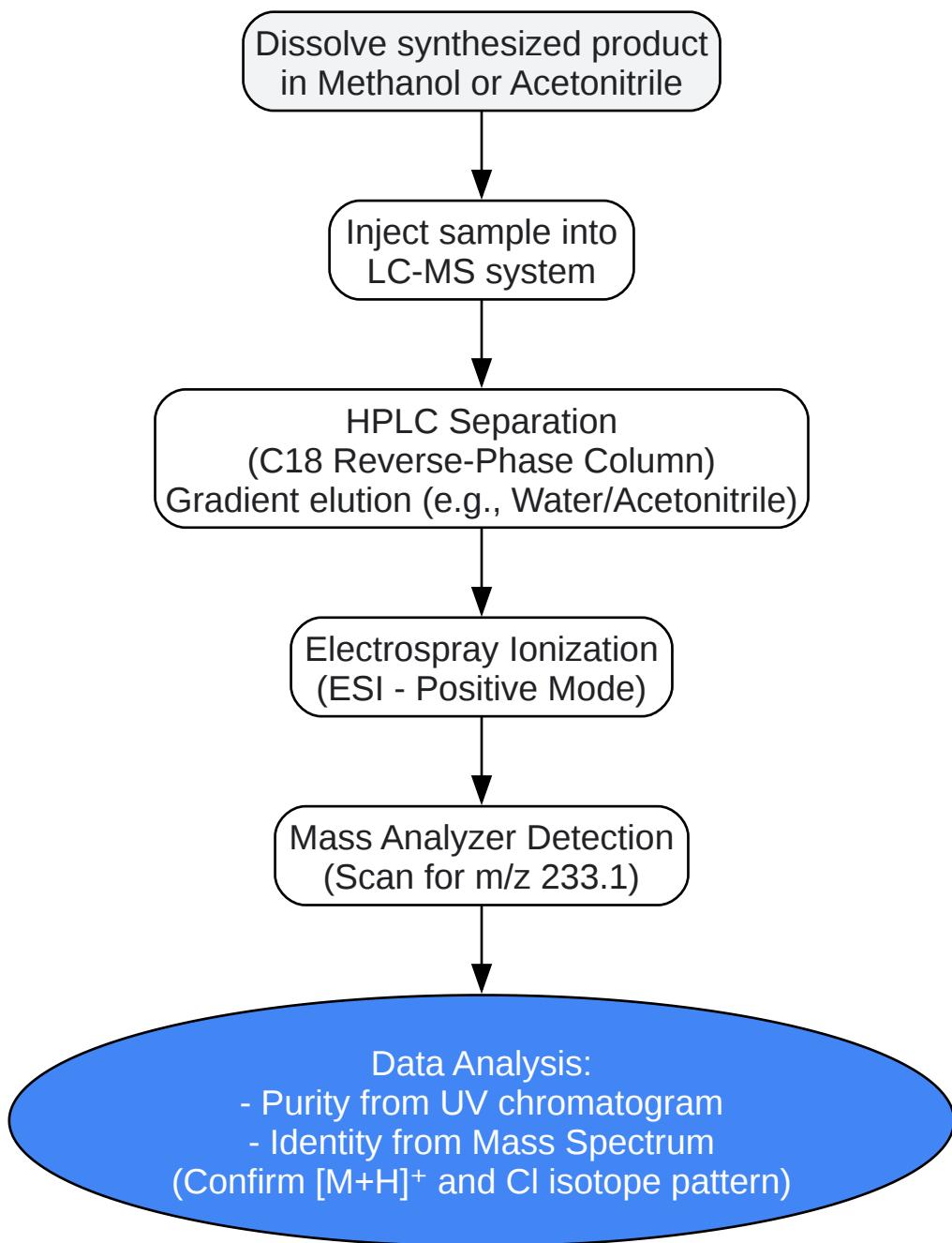
Expected Spectroscopic Signatures

While specific spectra are not available in the cited literature, the expected features can be predicted based on the molecular structure:

- ^1H NMR: The spectrum should show distinct regions. Aromatic protons on the phenyl ring will appear as multiplets between ~7.0-7.8 ppm. The three protons on the pyridine ring will appear as distinct signals, likely downfield due to the ring nitrogen and electron-withdrawing substituents. A broad singlet corresponding to the amide N-H proton is expected, typically downfield (>8.5 ppm).
- ^{13}C NMR: The spectrum will show 12 distinct carbon signals. The carbonyl carbon of the amide will be the most downfield signal (~160-170 ppm). The remaining signals will be in the aromatic region (110-155 ppm), corresponding to the carbons of the phenyl and pyridine rings.
- Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretch of the secondary amide (~3300 cm^{-1}), the C=O stretch (amide I band) around 1650-1680 cm^{-1} , and the N-H bend (amide II band) around 1550 cm^{-1} . Aromatic C-H and C=C stretching bands, as well as a C-Cl stretching band, will also be present.
- Mass Spectrometry: Electrospray ionization (ESI) in positive mode is expected to show a prominent protonated molecular ion $[\text{M}+\text{H}]^+$ at m/z 233.1.[\[1\]](#)[\[2\]](#) The characteristic isotopic pattern for one chlorine atom ($^{35}\text{Cl}/^{37}\text{Cl}$ ratio of ~3:1) should be observable for the molecular ion peak cluster, providing definitive evidence of the compound's composition.

Analytical Workflow: LC-MS for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for validating the outcome of the synthesis. It provides retention time (a measure of polarity) and mass-to-charge ratio (a direct measure of molecular weight) simultaneously.



[Click to download full resolution via product page](#)

Caption: A standard LC-MS workflow for compound validation.

Protocol:

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

- LC Conditions: Use a reverse-phase C18 column. Employ a gradient elution method, for example, starting with 95:5 Water:Acetonitrile (both with 0.1% formic acid) and ramping to 5:95 Water:Acetonitrile over several minutes.
- MS Conditions: Operate the mass spectrometer in positive ion ESI mode. Set the scan range to include the expected molecular ion (e.g., m/z 100-500).
- Data Interpretation: Analyze the resulting chromatogram for a single major peak to assess purity. The reported retention time under one set of conditions is 0.87 minutes.^[2] Examine the mass spectrum corresponding to this peak to confirm the presence of the [M+H]⁺ ion at m/z 233.1.

Reactivity and Potential Applications

2-Chloro-N-phenylisonicotinamide serves as a versatile intermediate in chemical synthesis. The two primary sites of reactivity are the C-Cl bond on the pyridine ring and the N-H bond of the amide.

- Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (S_NAr). This allows for the introduction of various functional groups (e.g., amines, alcohols, thiols) to build more complex molecular architectures.
- Amide Modification: The amide nitrogen can be deprotonated and subsequently alkylated, as demonstrated by its use as a precursor for 2-Chloro-3-methyl-N-methyl-N-phenylisonicotinamide.^[5]
- Scaffold for Bioactive Molecules: Nicotinamide and isonicotinamide derivatives are privileged structures in drug discovery and agrochemistry. They are known to exhibit a wide range of biological activities. For instance, related phenylnicotinamide derivatives have been developed as potent antagonists of the TRPV1 channel for treating inflammatory pain, and other nicotinamides have shown potent fungicidal properties.^{[6][7]} While the specific biological profile of **2-Chloro-N-phenylisonicotinamide** is not documented, its structure makes it an excellent starting point for generating libraries of novel compounds for screening and lead optimization campaigns.

Conclusion

2-Chloro-N-phenylisonicotinamide is a well-defined chemical intermediate with significant potential for synthetic applications. While comprehensive experimental data on its physicochemical properties are sparse, its identity is confirmed by its CAS number, molecular formula, and a reliable, high-yield synthesis protocol. The established methods for its synthesis and analytical validation provide researchers with a solid foundation for utilizing this compound as a building block in the development of novel pharmaceuticals, agrochemicals, and functional materials.

References

- XIDIAN. **2-Chloro-N-phenylisonicotinamide**. [\[Link\]](#)
- PubChem. 2,6-Dichloro-N-phenylisonicotinamide. [\[Link\]](#)
- PubChem. 2-Chloroisonicotinamide. [\[Link\]](#)
- Pharmaffiliates. 2-Chloro-N-phenethylacetamide. [\[Link\]](#)
- PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. [\[Link\]](#)
- National Center for Biotechnology Information. Supramolecular structures of three isomeric 2-chloro-N-(nitrophenyl)nicotinamides. [\[Link\]](#)
- PrepChem.com. Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. [\[Link\]](#)
- National Center for Biotechnology Information.
- PubChem. 2-chloro-N-(3-diethylamino-propyl)isonicotinamide. [\[Link\]](#)
- National Center for Biotechnology Inform
- MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- National Center for Biotechnology Information.
- ResearchG
- NIST. 2-Chloro-N-methylacetamide. [\[Link\]](#)
- SciELO. Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)
- National Center for Biotechnology Inform
- National Center for Biotechnology Information. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Chloro-N-phenyl-isonicotinamide | 80194-83-8 [chemicalbook.com]
- 2. 2-Chloro-N-phenyl-isonicotinamide synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Chloro-N-phenyl-isonicotinamide | 80194-83-8 [chemicalbook.com]
- 4. 2-Chloro-N-phenylnicotinamide | 56149-29-2 [sigmaaldrich.com]
- 5. 2-Chloro-3-methyl-N-methyl-N-phenylisonicotinamide synthesis - chemicalbook [chemicalbook.com]
- 6. Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical properties of 2-Chloro-N-phenylisonicotinamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1590790#physicochemical-properties-of-2-chloro-n-phenylisonicotinamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com